molecular formula C6H13Cl3O B7800040 Chloroform Isoamyl Alcohol

Chloroform Isoamyl Alcohol

Cat. No.: B7800040
M. Wt: 207.5 g/mol
InChI Key: BKHZIBWEHPHYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroform Isoamyl Alcohol is a mixture commonly used in molecular biology, particularly in the extraction and purification of nucleic acids. This compound is typically used in a ratio of 24:1 (chloroform to isoamyl alcohol) and is known for its ability to separate DNA, RNA, and proteins based on their differential solubilities in immiscible liquids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroform Isoamyl Alcohol is prepared by mixing chloroform and isoamyl alcohol in a specific ratio. Chloroform (CHCl₃) is produced industrially by the chlorination of methane or methyl chloride.

Industrial Production Methods

In industrial settings, chloroform is produced by the chlorination of methane, followed by distillation to purify the chloroform. Isoamyl alcohol is produced through the fermentation of carbohydrates or by the chemical synthesis mentioned above. The two compounds are then mixed in the desired ratio to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Chloroform Isoamyl Alcohol undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Chromic acid is commonly used to oxidize isoamyl alcohol.

    Substitution: Nucleophiles such as hydroxide ions can react with chloroform under basic conditions.

Major Products

Mechanism of Action

The mechanism by which Chloroform Isoamyl Alcohol exerts its effects is based on the differential solubilities of DNA, RNA, and proteins in immiscible liquids. When mixed with a biological sample, the chloroform denatures proteins, causing them to precipitate at the interface between the organic and aqueous phases. Isoamyl alcohol prevents foaming and enhances the separation of the phases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloroform Isoamyl Alcohol is unique in its ability to efficiently separate nucleic acids from proteins while preventing foaming and stabilizing the interphase between the organic and aqueous layers. This makes it particularly effective for high-quality DNA and RNA extraction .

Properties

IUPAC Name

chloroform;3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O.CHCl3/c1-5(2)3-4-6;2-1(3)4/h5-6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHZIBWEHPHYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCO.C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloroform and isoamyl alcohol mixed at volume ratio of 24:1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroform Isoamyl Alcohol
Reactant of Route 2
Chloroform Isoamyl Alcohol
Reactant of Route 3
Chloroform Isoamyl Alcohol
Reactant of Route 4
Chloroform Isoamyl Alcohol
Reactant of Route 5
Chloroform Isoamyl Alcohol
Reactant of Route 6
Chloroform Isoamyl Alcohol

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